molecular formula C10H7BrINO2 B1378219 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester CAS No. 1352395-09-5

4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester

Cat. No. B1378219
CAS RN: 1352395-09-5
M. Wt: 379.98 g/mol
InChI Key: SBVATWACQLFCJC-UHFFFAOYSA-N
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Description

“4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years . The radical benzylic bromination reaction of 4-bromo-3-nitrotoluene yielded 4-bromo-3-nitro-1-bromomethylbenzene in very high yields . Protodeboronation of pinacol boronic esters has also been reported .


Chemical Reactions Analysis

Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring .

Mechanism of Action

While specific information on the mechanism of action of “4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester” is not available, indole derivatives are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Future Directions

The future of indole derivatives is promising, with increasing attention being given to their synthesis and applications . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Furthermore, there has been considerable emphasis on more economic and environmentally benign procedures and also on achieving enantioselectivity .

properties

IUPAC Name

methyl 4-bromo-3-iodo-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO2/c1-15-10(14)5-2-6(11)9-7(12)4-13-8(9)3-5/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVATWACQLFCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester

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